molecular formula C16H11N3O2 B8018037 4-Phenyl-2-pyridin-4-ylpyrimidine-5-carboxylic acid

4-Phenyl-2-pyridin-4-ylpyrimidine-5-carboxylic acid

Cat. No.: B8018037
M. Wt: 277.28 g/mol
InChI Key: PUEIKOCKEZXCRS-UHFFFAOYSA-N
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Description

4-Phenyl-2-pyridin-4-ylpyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with phenyl and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-pyridin-4-ylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine and phenyl-substituted precursors under controlled conditions. For instance, a typical synthetic route might involve:

    Condensation Reaction: Starting with a pyridine derivative and a phenyl-substituted aldehyde or ketone, the initial step often involves a condensation reaction to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a base or acid catalyst to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-pyridin-4-ylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or phenyl rings, introducing different substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-Phenyl-2-pyridin-4-ylpyrimidine-5-carboxylic acid is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies have explored its role in inhibiting specific biological pathways, which could be beneficial in treating diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 4-Phenyl-2-pyridin-4-ylpyrimidine-5-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to the inhibition or activation of certain biological pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenylpyrimidine-5-carboxylic acid
  • 2-Pyridinylpyrimidine derivatives
  • Phenyl-substituted pyridines

Uniqueness

Compared to similar compounds, 4-Phenyl-2-pyridin-4-ylpyrimidine-5-carboxylic acid stands out due to its dual substitution on the pyrimidine ring, which imparts unique chemical and biological properties. This dual substitution can enhance its binding affinity to certain targets and increase its stability under various conditions.

Properties

IUPAC Name

4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c20-16(21)13-10-18-15(12-6-8-17-9-7-12)19-14(13)11-4-2-1-3-5-11/h1-10H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEIKOCKEZXCRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In an analogous manner to that described in example 3b) starting from 2-benzoyl-3-dimethylamino-acrylic acid ethyl ester and isonicotinamidine hydrochloride, followed by saponification as described in example 3c) there was obtained 4-phenyl-2-pyridin-4-yl-pyrimidine-5-carboxylic acid.
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